molecular formula C8H8F3NS B165677 4-(Trifluoromethylthio)benzylamine CAS No. 128273-56-3

4-(Trifluoromethylthio)benzylamine

Cat. No. B165677
M. Wt: 207.22 g/mol
InChI Key: LACURGWEZCFLBO-UHFFFAOYSA-N
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Description

4-(Trifluoromethylthio)benzylamine is an organic compound used in the synthesis of various derivatives .


Synthesis Analysis

This compound is commercially available and can be purchased from various chemical suppliers . It has been used in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives .


Molecular Structure Analysis

The molecular formula of 4-(Trifluoromethylthio)benzylamine is C8H8F3NS, and its molecular weight is 207.21 . The structure consists of a benzylamine core with a trifluoromethylthio group attached to the benzene ring .


Physical And Chemical Properties Analysis

4-(Trifluoromethylthio)benzylamine is a liquid at 20 degrees Celsius . It has a boiling point of 225 degrees Celsius , a flash point of 79 degrees Celsius , and a specific gravity of 1.29 . The refractive index is 1.50 .

Scientific Research Applications

Photovoltaic Cell Improvement

  • Application: Benzylamine, a related compound to 4-(Trifluoromethylthio)benzylamine, has been used in improving the moisture-resistance and electronic properties of perovskite films in solar cells. These modifications resulted in enhanced efficiency and stability of solar cells.
  • Source: (Wang et al., 2016)

Human Histamine H3 Receptor Antagonists

  • Application: 4-(Aminoalkoxy)benzylamines, closely related to 4-(Trifluoromethylthio)benzylamine, have been investigated for their activity at the human histamine H3 receptor. Some derivatives showed high binding affinities and acted as antagonists in a cell-based model.
  • Source: (Apodaca et al., 2003)

GLC Method for Antiarrhythmic Drug Analysis

  • Application: A specific and sensitive GLC method using 4-(Trifluoromethylthio)benzylamine as an internal standard has been developed for analyzing a new orally active antiarrhythmic drug in biological fluids.
  • Source: (Zacchei & Weidner, 1975)

Radiosynthesis for Serotonin Reuptake Receptor

  • Application: Derivatives of 4-(Trifluoromethylthio)benzylamine were radiolabelled for potential PET radiotracer development, contributing to studies on serotonin reuptake inhibitors.
  • Source: (Wilson & Houle, 1999)

Catalytic Synthesis in Medicinal Chemistry

  • Application: Pd(II)-catalyzed ortho-C-H trifluoromethylation of benzylamines, closely related to 4-(Trifluoromethylthio)benzylamine, is crucial in medicinal chemistry for synthesizing ortho-trifluoromethyl-substituted benzylamines.
  • Source: (Miura et al., 2013)

Synthesis of Benzylamines

  • Application: The study focuses on synthesizing a variety of benzylamines, which are significant in numerous pharmaceutical compounds, using sustainable catalytic methodologies.
  • Source: (Yan et al., 2016)

Safety And Hazards

This compound is classified as a skin corrosive and eye irritant, and it may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling it .

Future Directions

While specific future directions for the use of 4-(Trifluoromethylthio)benzylamine are not mentioned in the literature, its use as a building block in the synthesis of various compounds suggests potential applications in the development of new materials and pharmaceuticals .

properties

IUPAC Name

[4-(trifluoromethylsulfanyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NS/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-4H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACURGWEZCFLBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380693
Record name 4-(Trifluoromethylthio)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethylthio)benzylamine

CAS RN

128273-56-3
Record name 4-(Trifluoromethylthio)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethylthio)benzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Zhao, D Zhang, Y Zhu, S Peng, H Meng… - Journal of Materials …, 2017 - pubs.rsc.org
N,N′-Bis(4-trifluoromethylthiobenzyl)naphthalene-1,4,5,8-tetracarboxylic acid diimide (NTCDI-BSCF3) is synthesized. It shows a similar molecular packing structure and intermolecular …
Number of citations: 16 pubs.rsc.org

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